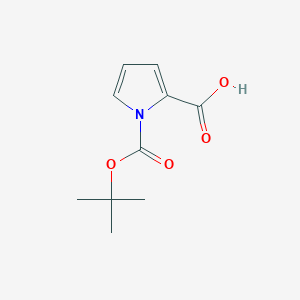

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound commonly used in organic synthesis. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in peptide synthesis and other applications where protection of the amino group is necessary.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can be synthesized through the reaction of pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.

Major Products Formed

The major product formed from the deprotection of this compound is pyrrole-2-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. A study demonstrated that 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can serve as a precursor for synthesizing more complex molecules that target cancer cells effectively. The compound's ability to inhibit specific enzymes involved in tumor growth is under investigation, showcasing its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Pyrrole derivatives have also been studied for their neuroprotective effects. Preliminary studies suggest that Boc-pyrrole-2-carboxylic acid may help in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's . Further exploration into its mechanisms could reveal novel therapeutic pathways.

Organic Synthesis

Building Block for Peptides

The compound is frequently used as a building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, making it advantageous for synthesizing peptides with sensitive functional groups . This application is crucial in developing peptide-based drugs and biologically active compounds.

Synthesis of Novel Pyrrole Derivatives

this compound has been utilized in the synthesis of various pyrrole derivatives through cyclization reactions. These derivatives have shown promise in creating new materials with tailored properties for applications in electronics and photonics .

Materials Science

Conductive Polymers

The incorporation of pyrrole derivatives into conductive polymers has been explored for their potential use in electronic devices. Research has indicated that polymers derived from Boc-pyrrole-2-carboxylic acid exhibit enhanced electrical conductivity and stability, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Anticancer Activity of Pyrrole Derivatives | Cancer Therapy | Demonstrated inhibition of tumor growth through enzyme targeting. |

| Neuroprotective Properties of Pyrroles | Neurodegenerative Diseases | Potential protective effects against oxidative stress-induced neuronal damage. |

| Synthesis of Conductive Polymers | Electronics | Enhanced electrical properties suitable for OLEDs and solar cells. |

Wirkmechanismus

The mechanism of action of 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition, forming a carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate, which then undergoes decarboxylation to release the free amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid

- 1-(tert-Butoxycarbonyl)-1H-pyrrole-3-carboxylic acid

- 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific structure, which combines the pyrrole ring with a Boc-protected carboxylic acid. This combination provides stability and reactivity that are advantageous in synthetic applications, particularly in peptide synthesis .

Biologische Aktivität

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, often referred to as Boc-pyrrole-2-carboxylic acid, is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in drug development, particularly as an enzyme inhibitor and a building block for synthesizing biologically active derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₃, with a molecular weight of approximately 223.23 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the stability of the compound under various reaction conditions.

Enzyme Inhibition

One of the significant biological activities attributed to this compound is its role as an enzyme inhibitor . Specifically, studies indicate that it inhibits cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition suggests potential drug-drug interactions that could impact the pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various bacterial strains, including Pseudomonas aeruginosa. This bacterium is notorious for its ability to form biofilms and develop resistance to antibiotics. The ability of pyrrole derivatives to disrupt biofilm formation makes them promising candidates for developing new antibacterial agents .

Study on Antibacterial Activity

A study investigated the antibacterial properties of pyrrole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant inhibition of biofilm formation in Pseudomonas aeruginosa when combined with traditional antibiotics like gentamycin and piperacillin. This combination therapy not only enhanced the efficacy of existing antibiotics but also reduced the virulence factors associated with bacterial infections .

Docking Studies

Docking studies have been conducted to understand better the interaction between this compound and various biological targets. These studies revealed that the compound could bind effectively to active sites of enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug design .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl 2-methyl-1H-pyrrole-1-carboxylate | 72590-65-9 | 0.90 |

| Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate | 161282-57-1 | 0.90 |

| Tert-butyl 2-methyl-1H-pyrrole-1,2-dicarboxylate | 294659-30-6 | 0.86 |

| Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate | 1380500-94-6 | 0.82 |

| 1-tert-butoxycarbonyl-1H-pyrrole-2-carboxylic acid | 117657-40-6 | 0.89 |

This table highlights some compounds with structural similarities to this compound, indicating its unique position within a class of biologically active pyrroles.

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUKTXCMKFFMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553671 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117657-40-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.